Product packaging for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol(Cat. No.:)

2,6-Dibromo-4-(2,4-dibromophenoxy)phenol

Cat. No.: B13334745
M. Wt: 501.79 g/mol
InChI Key: XPEXQXQNICTMKI-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(2,4-dibromophenoxy)phenol (CAS 1619982-49-8) is a high-purity, tetrabrominated phenolic compound supplied for laboratory research applications. With the molecular formula C12H6Br4O2 and a molecular weight of 501.79 g/mol, this chemical belongs to the class of bromodiphenyl ethers . Compounds within this structural family are of significant research interest in material science, particularly for their potential as flame-retardant agents due to the presence of multiple bromine atoms which can inhibit the spread of flames . The compound is characterized by its high bromine content and phenolic structure, which dictates its physical properties, including solubility primarily in organic solvents rather than in aqueous solutions . Researchers are advised to handle this material with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. For specific safety information, including hazard statements and precautionary measures, please consult the relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br4O2 B13334745 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,6-dibromo-4-(2,4-dibromophenoxy)phenol

InChI

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(14)3-6)18-7-4-9(15)12(17)10(16)5-7/h1-5,17H

InChI Key

XPEXQXQNICTMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Biosynthetic Pathways and Precursors of Brominated Phenolic Ethers

Enzymatic Formation of Hydroxylated Brominated Diphenyl Ethers (OH-BDEs)

The formation of OH-BDEs is catalyzed by specific enzymes that facilitate the coupling of brominated phenol (B47542) precursors. This process is a key step in the natural production of these compounds in marine ecosystems.

Cytochrome P450 (CYP450) enzymes are a large and diverse group of proteins that play a crucial role in the metabolism of a wide variety of compounds. mdpi.com In the context of OH-BDE biosynthesis, specific CYP450 enzymes, such as Bmp7 from the marine bacterium Pseudoalteromonas luteoviolacea, have been identified as key catalysts for the oxidative coupling of bromophenols. nih.gov

The Bmp7 enzyme, part of the bmp biosynthetic gene cluster, is responsible for the dimerization of bromophenols to form polybrominated diphenyl ethers. nih.govnih.gov While the Bmp7 from Pseudoalteromonas is known for its catalytic promiscuity, producing a range of C-C and C-O coupled products, other similar enzymes can exhibit greater specificity. nih.gov For instance, CYP450 enzymes in other organisms can catalyze various reactions including hydroxylation and C-C bond formation. nih.govresearchgate.netresearchgate.net

EnzymeOrganismFunctionReference
Bmp7Pseudoalteromonas luteoviolaceaCatalyzes oxidative coupling of bromophenols to form PBDEs. nih.gov
CYP450VariousMetabolism of xenobiotics and endogenous compounds. mdpi.com

The formation of OH-BDEs, including 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, occurs through the dimerization of bromophenol precursors. This reaction can be catalyzed by enzymes like bromoperoxidase, which is found in marine algae. acs.org The proposed mechanism involves the oxidative coupling of bromophenoxyl radicals. tandfonline.com

For example, the dimerization of 2,4-dibromophenol (B41371) (2,4-DBP) or 2,4,6-tribromophenol (B41969) (2,4,6-TBP) can lead to the formation of various OH-PBDEs. acs.org The reaction of 2,4-DBP can also involve an initial transformation to 2,4,6-TBP before the formation of the diphenyl ether linkage. acs.org

Upstream Biosynthetic Precursors and Halogenation Steps

The biosynthesis of brominated phenolic ethers begins with the production of halogenated phenol precursors. This process involves the transformation of a common metabolic intermediate and subsequent halogenation by specific enzymes.

The biosynthesis of brominated phenols starts from chorismate, a key intermediate in the shikimate pathway. nih.govnih.gov In the bacterium Pseudoalteromonas, the enzyme Bmp6, a chorismate lyase, converts chorismic acid to p-hydroxybenzoic acid. nih.gov This is followed by the action of Bmp5, a flavin-dependent brominase, which catalyzes the decarboxylative bromination of p-hydroxybenzoic acid to produce 2,4-dibromophenol. nih.govnih.gov

Flavin-dependent halogenases are a class of enzymes that regioselectively introduce halogen atoms into a variety of biosynthetic precursors. manchester.ac.uknih.gov These enzymes require reduced flavin, which is supplied by a flavin reductase, to activate molecular oxygen and a halide ion for the halogenation reaction. nih.govplos.org

EnzymeFunctionPrecursorProductReference
Bmp6 (Chorismate lyase)Conversion of chorismic acidChorismic acidp-Hydroxybenzoic acid nih.gov
Bmp5 (Flavin-dependent brominase)Decarboxylative brominationp-Hydroxybenzoic acid2,4-Dibromophenol nih.govnih.gov

The final step in the formation of the diphenyl ether linkage is believed to involve a radical-mediated coupling mechanism. tandfonline.com The oxidative coupling of bromophenoxyl radicals, generated from bromophenol precursors by enzymes like bromoperoxidase or CYP450s, leads to the formation of the C-O bond that characterizes diphenyl ethers. acs.orgtandfonline.com This process is recognized as the primary mechanism for the natural formation of OH-PBDEs. tandfonline.com

Environmental Occurrence, Distribution, and Fate of 2,6 Dibromo 4 2,4 Dibromophenoxy Phenol

Environmental Distribution and Bioaccumulation Characteristics

The distribution and bioaccumulation of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol and related OH-PBDEs are governed by their physicochemical properties, which lead to their association with particulate matter and organisms in aquatic environments.

Presence in Aquatic Ecosystems and Biota (e.g., Marine Food Chains, Fish, Mussels)

OH-PBDEs have been detected in a wide array of marine environmental compartments, including seawater, sediment, and various organisms ranging from algae and invertebrates to fish, seabirds, and marine mammals. researchgate.net Their presence in marine biota indicates their entry into and circulation within marine food webs. Studies have identified OH-PBDEs in organisms at different trophic levels, highlighting the potential for these compounds to be transferred through the food chain. researchgate.net

While specific concentration data for this compound in various marine species are not extensively detailed in readily available literature, the general distribution of OH-PBDEs provides an indication of their likely occurrence. The concentrations of total OH-PBDEs in marine organisms have been reported in ranges from 0.12 to 2.3 ng/g lipid weight in the Arctic and 0.17 to 35 ng/g lipid weight in Antarctica.

Interactive Table: Concentrations of OH-PBDEs in Various Marine Biota

Below is a representative table of OH-PBDE concentrations found in different marine organisms from various studies. Note that these are for the general class of OH-PBDEs and not specifically for this compound unless stated.

Biota CategorySpecies (Example)LocationConcentration Range of ΣOH-PBDEs (ng/g lipid weight)
AlgaeRed AlgaeBaltic SeaUp to 12 ng/g wet weight
InvertebratesMusselsCoastal regionsVaries by location and species
FishVariousArctic0.12–2.3
FishVariousAntarctica0.17–35
Marine MammalsSeals, WhalesGlobalDetected in various tissues

This table is for illustrative purposes and aggregates data for the broader class of OH-PBDEs.

Bioaccumulation Potential in Organisms

The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment. For OH-PBDEs, their lipophilic nature suggests a tendency to accumulate in the fatty tissues of organisms. However, their bioaccumulation behavior is complex and can differ from that of their parent PBDEs.

Studies have shown that the biota-sediment bioaccumulation factors (BSAFs) for OH-PBDEs are generally lower than those for PBDEs. For instance, BSAF values for OH-PBDEs have been reported in the range of 0.004–0.18, which is significantly lower than the BSAF values for PBDEs (0.85–12). This suggests that while OH-PBDEs are taken up by organisms, they may not accumulate to the same extent as their precursor compounds. Furthermore, trophic transfer studies have indicated a potential for trophic dilution of OH-PBDEs in some marine food webs, in contrast to the trophic magnification observed for some PBDE congeners.

Environmental Transformation and Degradation Processes

The environmental fate of this compound is influenced by various transformation and degradation processes, which can lead to the formation of other potentially harmful substances.

Formation of Halogenated Dibenzofurans and Dioxins from Related PBDEs under Thermal Conditions

A significant concern with brominated flame retardants, including PBDEs and their derivatives, is their potential to form polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under thermal stress, such as during combustion or certain industrial processes. researchgate.netaaqr.orgnih.govacs.orgresearchgate.net The transformation of PBDEs to PBDD/Fs can occur through the disruption of the ether bond. aaqr.org Bromophenols are recognized as important precursors in the formation of PBDD/Fs. nih.gov

Under thermal reaction conditions, compounds like 2,4,6-tribromophenol (B41969) have been shown to generate both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDD/Fs. nih.gov The formation pathways can involve complex debromination, bromine substitution, and rearrangement reactions. nih.gov Given that this compound is a hydroxylated PBDE, it is plausible that it could also serve as a precursor to PBDD/Fs under similar thermal conditions. The presence of a hydroxyl group may influence the specific reaction pathways and the types of PBDD/Fs formed.

Products of Oxidative Transformations (e.g., Chlorination By-products)

In aquatic environments, particularly in the context of water treatment processes, phenolic compounds can undergo oxidative transformations. For instance, during chlorination or chloramination of drinking water, bromophenols can react to form various disinfection by-products.

Studies on the chloramination of water containing bromide have led to the identification of numerous polar brominated disinfection by-products. Among these, compounds such as 2,6-dibromo-4-(hydroxypropyl)-phenol and 2,6-dibromo-1,4-benzoquinone have been tentatively identified. ca.gov The formation of such products indicates that the phenol (B47542) moiety of a compound like this compound is susceptible to oxidation and substitution reactions during disinfection processes. The reaction with chlorine can lead to the formation of chlorinated and mixed bromo-chloro- a-logues, further increasing the complexity of the mixture of disinfection by-products.

Analytical Methodologies for Environmental Assessment

The accurate detection and quantification of this compound in environmental samples are essential for assessing its occurrence, fate, and potential risks. Due to the complexity of environmental matrices and the typically low concentrations of these compounds, sophisticated analytical techniques are required.

Commonly employed methods for the analysis of OH-PBDEs and other bromophenols in environmental samples involve chromatographic separation coupled with mass spectrometric detection. The choice between gas chromatography (GC) and liquid chromatography (LC) often depends on the volatility and thermal stability of the analytes.

For GC-based analysis, a derivatization step is typically necessary to convert the polar hydroxyl group into a less polar and more volatile functional group, such as a silyl (B83357) ether. nih.gov This is often followed by detection using tandem mass spectrometry (GC-MS/MS), which provides high selectivity and sensitivity. nih.gov Sample preparation for biota and sediment often involves extraction techniques like Soxhlet extraction, followed by cleanup steps to remove interfering matrix components such as lipids. thermofisher.com

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is another powerful technique for the analysis of OH-PBDEs. waters.comjasco-global.commdpi.com UPLC-MS/MS offers the advantage of analyzing the compounds without the need for derivatization, which can simplify sample preparation and avoid potential artifacts. mdpi.com This method typically involves solid-phase extraction (SPE) for sample pre-concentration and cleanup. nih.govjasco-global.commdpi.com The use of tandem mass spectrometry allows for the selective and sensitive detection of the target analytes in complex matrices.

Interactive Table: Summary of Analytical Methodologies

Analytical TechniqueSample PreparationDerivatizationDetectionKey Advantages
GC-MS/MSSoxhlet extraction, SPE, lipid removalRequired (e.g., silylation)Tandem Mass SpectrometryHigh resolution and sensitivity for volatile compounds
UPLC-MS/MSSolid-Phase Extraction (SPE)Not requiredTandem Mass SpectrometrySuitable for polar and thermally labile compounds, simplified sample prep

High-Performance Liquid Chromatography-Time of Flight-Mass Spectrometry (HPLC-TOF-MS) for Product Characterization

Searches for relevant data on this specific compound have instead yielded information on related but structurally distinct chemicals. These include various isomers, other brominated phenols, and hydroxylated polybrominated diphenyl ethers (OH-PBDEs). While these compounds share some chemical properties, presenting their data would not adhere to the strict focus on this compound.

General analytical techniques for similar compounds are well-documented. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the quantification of various brominated flame retardants and phenolic compounds in environmental matrices. nih.govnih.gov Similarly, High-Performance Liquid Chromatography-Time of Flight-Mass Spectrometry (HPLC-TOF-MS) is a powerful tool for the characterization of phenolic compounds and their transformation products. nih.govmdpi.com However, specific methods, validation data, and research findings concerning the application of these techniques to this compound have not been identified.

Given the absence of dedicated research on this compound, a detailed and scientifically robust article that fulfills the specified requirements cannot be produced at this time. Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific information requested.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural confirmation of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, expressed in ppm), and their proximity to other protons (spin-spin coupling). For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons on the 2,6-dibromophenol (B46663) ring would likely appear as a singlet, while the protons on the 2,4-dibromophenoxy ring would exhibit a more complex splitting pattern (doublet, doublet of doublets) due to their coupling with each other. The hydroxyl (-OH) proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, one would expect to observe 12 distinct signals corresponding to the 12 carbon atoms of the diphenyl ether core. The chemical shifts of these carbons are influenced by the attached bromine atoms and the ether linkage. Carbons bonded to bromine atoms (C-Br) typically appear at characteristic chemical shifts.

2D NMR Techniques: To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons on the 2,4-dibromophenoxy ring, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of which proton is bonded to which carbon.

The following table illustrates hypothetical ¹H and ¹³C NMR data for this compound, based on known chemical shift ranges for similar brominated compounds.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-3, H-5~ 7.3 (s, 2H)C-1: ~150
H-3'~ 7.8 (d, 1H)C-2: ~115
H-5'~ 7.4 (dd, 1H)C-3: ~132
H-6'~ 7.0 (d, 1H)C-4: ~120
OHvariable (br s, 1H)C-5: ~132
C-6: ~115
C-1': ~152
C-2': ~118
C-3': ~135
C-4': ~122
C-5': ~130
C-6': ~116

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₂H₆Br₄O₂), HRMS would provide an experimental mass that is very close to the calculated exact mass. The presence of four bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key diagnostic feature for confirming the number of bromine atoms in the molecule.

In addition to providing an accurate mass, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For polybrominated diphenyl ethers, common fragmentation pathways include the loss of bromine atoms and cleavage of the ether bond. The fragmentation pattern can help to confirm the substitution pattern of the bromine atoms on the phenyl rings.

Analysis Type Expected Information Example Data for C₁₂H₆Br₄O₂
HRMS (e.g., ESI-TOF) Accurate mass determination and elemental composition confirmation.Calculated Exact Mass: 497.7101; Observed mass would be very close to this value.
Isotopic Pattern Confirmation of the number of bromine atoms.A characteristic pattern of peaks corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation Analysis (MS/MS) Structural information from the fragmentation pattern.Fragments corresponding to the loss of Br, HBr, and cleavage of the C-O-C bond.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the purification of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of organic compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC is a common choice.

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By running a gradient of increasing organic solvent concentration, compounds are eluted from the column based on their polarity, with more non-polar compounds eluting later.

Analytical HPLC: A small amount of the sample is injected onto a narrow-bore column to assess its purity. A pure compound will ideally show a single sharp peak in the chromatogram. The retention time of the peak is a characteristic property of the compound under the specific chromatographic conditions.

Preparative HPLC: Larger columns are used to process larger quantities of the sample. Fractions of the eluent are collected, and those containing the pure compound (as determined by a detector, often UV-Vis) are combined.

HPLC Mode Stationary Phase Typical Mobile Phase Purpose
Analytical Reversed-Phase C18 or C8 silica (B1680970)Water/Acetonitrile or Water/Methanol gradientPurity assessment, retention time determination.
Preparative Reversed-Phase C18 or C8 silicaWater/Acetonitrile or Water/Methanol gradientIsolation and purification of the target compound.

For the initial purification of larger quantities of this compound, traditional column chromatography using silica gel as the stationary phase is often employed. This is a form of normal-phase chromatography where the stationary phase is polar (silica gel) and the mobile phase is a non-polar organic solvent or a mixture of solvents (e.g., hexane (B92381) and ethyl acetate).

The separation is based on the differential adsorption of the components of the mixture to the silica gel. By gradually increasing the polarity of the mobile phase, the adsorbed compounds are selectively eluted from the column. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). For polybrominated diphenyl ethers, a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is often effective. Other adsorbents like alumina (B75360) or Florisil can also be used, depending on the specific separation requirements.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol?

The compound can be synthesized via enzymatic dimerization of bromophenolic substrates. For example, the marine bacterial enzyme Bmp7 catalyzes the coupling of two molecules of 2,4-dibromophenol under aerobic conditions in E. coli expression systems. Key steps include substrate incubation with purified Bmp7, followed by extraction with organic solvents (e.g., ethyl acetate) and purification via silica gel chromatography. Reaction efficiency is influenced by bromine substitution patterns, with para-coupling favored over ortho-coupling .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Structural elucidation requires a combination of:

  • High-resolution mass spectrometry (HRMS) to determine molecular formula and isotopic patterns.
  • Nuclear magnetic resonance (NMR) , particularly 1^1H and 13^{13}C NMR, to identify substituent positions on the aromatic rings.
  • X-ray crystallography for resolving stereochemical ambiguities, as demonstrated in crystallized analogs (e.g., 2,6-Dibromo-4-(2-hydroxyethyl)phenol) .
  • MS/MS fragmentation to distinguish isomeric OH-BDEs from polybrominated biphenyls by analyzing diagnostic ion patterns .

Q. What in vitro assays are suitable for evaluating the antibacterial activity of this compound?

Standard assays include:

  • Minimum inhibitory concentration (MIC) tests against gram-positive (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) and gram-negative pathogens (e.g., Pseudomonas aeruginosa).
  • Time-kill assays to assess bactericidal effects on planktonic cells in both replicating and stationary phases.
  • Biofilm eradication assays using crystal violet staining or live/dead fluorescence markers to quantify activity against biofilm-incorporated cells without disrupting biofilm integrity .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities between isomeric polybrominated biphenyls and OH-BDEs during characterization?

Isomeric differentiation requires orthogonal approaches:

  • Comparative MS/MS analysis : Para-OH-BDEs (e.g., this compound) exhibit distinct fragmentation patterns (e.g., loss of Br^- ions) compared to ortho-coupled analogs.
  • Synthetic standards : Co-elution with chemically synthesized reference compounds (e.g., 2’-OH-BDE68) confirms identity.
  • Retention time mapping : Para-OH-BDEs elute earlier than ortho-isomers in reverse-phase HPLC due to polarity differences .

Q. What molecular mechanisms underlie bacterial resistance to this compound?

Proteomic studies on MRSA resistant mutants reveal:

  • Downregulation of EIIBC phosphotransferase components (e.g., scrA and mtlA), reducing compound uptake via carbohydrate transport systems.
  • Reduced membrane permeability due to altered lipid composition or efflux pump upregulation. Resistance is not linked to target mutation but to metabolic adaptation, emphasizing the need for combination therapies to bypass uptake limitations .

Q. How does substitution patterning on the phenolic rings influence bioactivity and target interactions?

Structure-activity relationship (SAR) studies highlight:

  • Bromine position : Para-substitution (e.g., 2,4-dibromophenoxy groups) enhances antimicrobial potency compared to meta- or ortho-substituted analogs.
  • Hydroxyl group presence : Critical for hydrogen bonding with bacterial targets (e.g., membrane proteins or nucleic acids).
  • Phenoxy vs. methyl groups : Phenoxy substituents improve biofilm penetration due to increased hydrophobicity .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Synthesis Catalyst Bmp7 enzyme (from Marinobacter spp.) for regioselective dimerization
Purification Silica gel chromatography (hexane:ethyl acetate gradient)
Activity Assay 24-hour biofilm eradication assay (0.5–10 µg/mL in LB medium)
Resistance Analysis Proteome profiling via LC-MS/MS and scrA/mtlA knockout validation
Structural Confirmation X-ray crystallography (monoclinic P21_1/c space group, 1.7 Å resolution)

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